molecular formula C6H8N2O B1432541 5-Ethyl-1H-imidazole-2-carbaldehyde CAS No. 1368217-81-5

5-Ethyl-1H-imidazole-2-carbaldehyde

Cat. No. B1432541
CAS RN: 1368217-81-5
M. Wt: 124.14 g/mol
InChI Key: BYFFEYKNQDHJJS-UHFFFAOYSA-N
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Description

“5-Ethyl-1H-imidazole-2-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The ethyl group is attached to one of the carbon atoms in the ring, and the carbaldehyde group is attached to another carbon atom .


Chemical Reactions Analysis

Imidazole compounds, including “this compound”, are known for their broad range of chemical reactivity . They can participate in various chemical reactions, including those involving the formation of new bonds .

Scientific Research Applications

Medicine

5-Ethyl-1H-imidazole-2-carbaldehyde: plays a significant role in pharmaceutical research due to the imidazole ring’s presence in many biologically active compounds. Imidazole derivatives are known for their therapeutic potential, exhibiting a wide range of biological activities such as antibacterial, antifungal, and antiviral properties . They are also explored for their potential in treating chronic conditions like cancer, diabetes, and inflammatory diseases .

Agriculture

In the agricultural sector, imidazole derivatives are investigated for their use as fungicides, herbicides, and plant growth regulators. The structural versatility of This compound allows for the synthesis of compounds that can selectively target and regulate plant growth, contributing to enhanced crop yield and protection against pests .

Material Science

The compound’s utility extends to material science, where it is used in the synthesis of functional materials. Its derivatives can be incorporated into polymers and coatings to impart specific chemical properties, such as increased resistance to heat and chemicals .

Environmental Science

In environmental science, This compound derivatives are being studied for their role in environmental remediation processes. They can be used to create absorbents and catalysts that help in the breakdown of pollutants, thus aiding in the purification of air and water .

Analytical Chemistry

Imidazole derivatives, including This compound , are valuable in analytical chemistry for their application in the development of analytical reagents and sensors. They can be used to detect the presence of various ions and molecules, making them crucial in biochemical assays and diagnostic tests .

Biochemistry

In biochemistry, the imidazole ring is a key component of vital biological molecules like histidine and histamine. Research into This compound can provide insights into enzyme mechanisms, receptor binding, and the synthesis of biomimetic compounds .

Industrial Processes

This compound: is also relevant in industrial processes, particularly in the synthesis of dyes and chemosensors. Its derivatives can be used to create colorimetric sensors that change color in response to specific chemical stimuli, which is useful in various manufacturing processes .

Pharmaceutical Research

In pharmaceutical research, the compound is a precursor in the synthesis of various drugs. Its derivatives are being explored for their potential as novel therapeutic agents, with a focus on developing drugs with fewer side effects and improved efficacy .

Future Directions

Imidazole compounds, including “5-Ethyl-1H-imidazole-2-carbaldehyde”, continue to be a focus of research due to their wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds .

properties

IUPAC Name

5-ethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFEYKNQDHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368217-81-5
Record name 4-ethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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